N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE
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Overview
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran ring, a diethylamino group, and a dioxidotetrahydrothienyl moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE typically involves multi-step reactions. One common synthetic route starts with the preparation of the benzofuran ring, followed by the introduction of the diethylamino group and the dioxidotetrahydrothienyl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the specific functional groups present in the compound.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reaction pathway and conditions used .
Scientific Research Applications
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways and mechanisms.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE include other heterocyclic compounds with similar structural features, such as:
- N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide
- Phenoxy acetamide derivatives
- Indole derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the benzofuran ring, diethylamino group, and dioxidotetrahydrothienyl moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H32N2O4S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C26H32N2O4S/c1-4-27(5-2)22-9-7-20(8-10-22)16-28(23-12-13-33(30,31)18-23)26(29)15-21-17-32-25-11-6-19(3)14-24(21)25/h6-11,14,17,23H,4-5,12-13,15-16,18H2,1-3H3 |
InChI Key |
RITCDIHVWMXFCY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C |
Origin of Product |
United States |
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